

α -Alaninediacetic Acid (α -ADA): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methylglycine diacetic acid*

Cat. No.: B13345646

[Get Quote](#)

An In-depth Exploration of the Discovery, Synthesis, and Properties of a Readily Biodegradable Chelating Agent

Abstract

α -Alaninediacetic acid (α -ADA), also known as methylglycinediacetic acid (MGDA), has emerged as a significant, environmentally friendly chelating agent, offering a readily biodegradable alternative to traditional aminopolycarboxylates like EDTA. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of α -ADA. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a detailed understanding of this versatile molecule. The guide includes structured data on its properties, detailed experimental protocols for its synthesis, and a visualization of its chelation mechanism.

Introduction and Historical Context

The development of α -Alaninediacetic acid is rooted in the broader history of aminopolycarboxylic acids (APCAs), which began with the synthesis of nitrilotriacetic acid (NTA) in 1862.^[1] The watershed moment for this class of compounds was the synthesis of ethylenediaminetetraacetic acid (EDTA) in 1935, a highly effective and versatile chelating agent.^[2] For decades, EDTA and other APCAs became indispensable in a vast array of industrial and domestic applications, from water softening in detergents to food preservation and medicine.^{[2][3]}

However, the widespread use of traditional chelating agents like EDTA eventually raised environmental concerns due to their persistence and low biodegradability, leading to their accumulation in aquatic environments and potential for mobilizing heavy metals.^{[4][5]} This spurred the search for effective, yet environmentally benign, alternatives.

α -ADA, or MGDA, emerged from this pursuit as a "new generation" biodegradable chelating agent.^[6] Its development was driven by the need for a compound that could match the chelating performance of its predecessors while being readily broken down by microorganisms in wastewater treatment plants.^{[7][8]} α -ADA is distinguished from its isomer, β -alaninediacetic acid, by its superior biodegradability and improved environmental compatibility.^[8] Today, α -ADA is recognized for its strong chelating ability, high stability across a wide range of temperatures and pH, and excellent toxicological safety profile, making it a sustainable choice in numerous applications.^{[3][9]}

Physicochemical Properties of α -Alaninediacetic Acid

α -ADA is a tetradeятate complexing agent, meaning a single molecule can form four coordinate bonds with a central metal ion.^[8] This is achieved through its one nitrogen atom and three carboxylate groups.^[10] Its properties are summarized in the tables below.

Table 1: General and Physical Properties of α -Alaninediacetic Acid and its Trisodium Salt

Property	α -Alaninediacetic Acid (Free Acid)	Trisodium α - Alaninediacetate (α -ADA, Trisodium Salt)
Synonyms	N,N- Bis(carboxymethyl)alanine, DL-Alanine-N,N-diacetic acid, Methylglycinediacetic acid (MGDA)	Trisodium dicarboxymethyl alaninate, MGDA-Na ₃ , Trilon M
CAS Number	1115-50-0	164462-16-2
Molecular Formula	C ₇ H ₁₁ NO ₆	C ₇ H ₈ NNa ₃ O ₆
Molar Mass	205.17 g/mol	271.111 g·mol ⁻¹ ^[8]
Appearance	White solid	Colorless, water-soluble solid ^[8]
Density	-	0.690 g/cm ³ (powder), 1.31 g/cm ³ (~40% aq. solution at 20 °C) ^[8]

Table 2: Chemical and Environmental Properties of α -Alaninediacetic Acid

Property	Value / Description
Chelation	Forms stable 1:1 chelate complexes with cations having a charge of at least +2 (e.g., Ca ²⁺ , Mg ²⁺ , Fe ³⁺ , Mn ²⁺ , Cu ²⁺). ^[8]
Biodegradability	Readily biodegradable (>68% in 28 days). Does not require adapted bacteria for decomposition. ^{[3][7]}
Aquatic Toxicity	Low toxicity to fish, daphnia, and algae. ^[8]
Stability	Stable in acidic and strongly alkaline environments and at high temperatures. ^[11]

Synthesis of α -Alaninediacetic Acid

Several synthetic routes to α -ADA have been developed and patented, primarily focusing on high yields and purity while minimizing hazardous byproducts. The following sections detail the most prominent experimental protocols.

Synthesis via Double Cyanomethylation of α -DL-Alanine

An early and high-yield approach involves the double cyanomethylation of racemic α -DL-alanine.^[8]

Experimental Protocol:

- Reaction Setup: In a suitable reaction vessel, combine racemic α -DL-alanine, formaldehyde (methanal), and hydrogen cyanide.
- Cyanomethylation: The reaction proceeds via the formation of an intermediate diacetonitrile. Maintain appropriate temperature and pressure conditions as specified in the patent literature.
- Hydrolysis: The resulting diacetonitrile is not isolated but is directly subjected to alkaline hydrolysis, typically using sodium hydroxide, to convert the nitrile groups to carboxylate groups, yielding the trisodium salt of α -ADA.
- Acidification (Optional): To obtain the free acid form, the solution of the trisodium salt is subsequently acidified using a mineral acid (e.g., hydrochloric acid or sulfuric acid).
- Isolation: The final product is isolated through crystallization and filtration.

Note: This process is reported to achieve an overall yield of up to 97.4%, though later patents report yields around 77%.^[8]

Synthesis from Alaninonitrile (Strecker Synthesis Variant)

This method utilizes a variant of the Strecker synthesis.

Experimental Protocol:

- Formation of Alaninonitrile: Alaninonitrile is first synthesized via the Strecker reaction from acetaldehyde, ammonia, and hydrogen cyanide.[12]
- Double Cyanomethylation: The alaninonitrile is then subjected to double cyanomethylation with formaldehyde and hydrogen cyanide to produce methylglycinonitrile-N,N-diacetonitrile.
- Hydrolysis: The three nitrile groups of the intermediate are hydrolyzed with a strong base, such as sodium hydroxide, to form the trisodium salt of α -ADA.

Note: This route is reported to have a total yield of approximately 72%.

Synthesis from Iminodiacetic Acid

A more recent and common industrial method avoids the use of large quantities of cyanide by starting with iminodiacetic acid.

Experimental Protocol:

- Reaction Setup: Charge a reaction vessel with iminodiacetic acid and 2-chloropropionic acid.
- Reaction: Heat the mixture to a temperature between 100°C and 150°C for 4 to 10 hours. A typical condition is 120°C for 6 hours.
- Work-up: After the reaction, cool the mixture and recover the unreacted 2-chloropropionic acid by distillation under reduced pressure.
- Purification: The remaining solid is washed with methanol and dried to yield α -Alaninediacetic acid.

Note: This process is reported to have yields ranging from 85% to 97%.

Table 3: Summary of α -ADA Synthesis Routes and Quantitative Data

Starting Material(s)	Key Intermediates	Reported Overall Yield	Purity / Byproducts
α-DL-Alanine, Formaldehyde, Hydrogen Cyanide	Diacetonitrile	77% - 97.4% ^[8]	NTA content of 0.1% ^[8]
Acetaldehyde, Ammonia, Hydrogen Cyanide	Alaninonitrile, Methylglycinonitrile- N,N-diacetonitrile	72%	NTA content of 0.07%
Iminodiacetic Acid, 2- Chloropropionic Acid	-	85% - 97%	Few byproducts

Mechanism of Action: Chelation

The primary function of α-ADA is its ability to act as a chelating agent. This process involves the formation of multiple coordinate bonds between the α-ADA molecule (the ligand) and a single central metal ion, effectively sequestering the ion and modifying its chemical properties.

The Chelation Process

The chelation mechanism of α-ADA with a metal ion (e.g., Ca^{2+}) can be described in the following steps:

- Approach and Recognition: In an aqueous solution, the negatively charged carboxylate groups of the α-ADA molecule are electrostatically attracted to a positively charged metal ion.^[10]
- Coordination and Bond Formation: The α-ADA molecule donates lone pairs of electrons from its central nitrogen atom and the oxygen atoms of its three carboxylate groups to the empty orbitals of the metal ion, forming coordinate covalent bonds.^[10]
- Ring Formation and Stabilization: The flexible structure of α-ADA allows its "arms" to wrap around the metal ion, forming stable five- or six-membered chelate rings. This multi-bond formation results in a highly stable, water-soluble metal-chelate complex.^[10]

Visualization of the Chelation Mechanism

The following diagram illustrates the chelation of a divalent metal ion (M^{2+}) by α -ADA.

Caption: Chelation of a metal ion by α -ADA.

Applications

Due to its efficacy as a chelating agent and its favorable environmental profile, α -ADA is utilized in a variety of industrial and household applications:

- Detergents and Cleaning Agents: It acts as a water softener by sequestering calcium and magnesium ions, preventing the formation of soap scum and improving cleaning performance.[13]
- Industrial Cleaning: Used for scale removal and prevention in industrial equipment and pipelines.[13]
- Water Treatment: Helps to control metal ions in boiler water and cooling towers.[13]
- Pulp and Paper Industry: Prevents metal ions from interfering with the bleaching process.[3]
- Textile Industry: Ensures color consistency in dyeing processes by chelating stray metal ions.[13]
- Agriculture: Used in fertilizers to improve the bioavailability of micronutrients to plants.[14]

Conclusion

α -Alaninediacetic acid represents a significant advancement in the field of chelating agents, offering a potent and versatile solution with a much-improved environmental profile compared to its predecessors. Its development underscores a successful shift in chemical design towards sustainability without compromising performance. The synthetic routes to α -ADA are well-established, providing high yields of a pure product. As regulations on persistent organic pollutants become more stringent, the importance and application of biodegradable chelators like α -ADA are expected to grow, making it a key compound for a more sustainable chemical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Insights into the Antibacterial Mechanism of Action of Chelating Agents by Selective Deprivation of Iron, Manganese, and Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Environmental chemistry of aminopolycarboxylate chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] MGDA AS A NEW BIODEGRADABLE COMPLEXING AGENT FOR SORPTION OF HEAVY METAL IONS ON ANION EXCHANGER | Semantic Scholar [semanticscholar.org]
- 7. yuanlianchem.com [yuanlianchem.com]
- 8. Trisodium dicarboxymethyl alaninate - Wikipedia [en.wikipedia.org]
- 9. From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07272B [pubs.rsc.org]
- 10. yuanlianchem.com [yuanlianchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 13. yuanlianchem.com [yuanlianchem.com]
- 14. oulurepo.oulu.fi [oulurepo.oulu.fi]
- To cite this document: BenchChem. [α -Alaninediacetic Acid (α -ADA): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13345646#alaninediacetic-acid-ada-discovery-and-history>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com